What are the chemical properties of Ac-Ala-OH
What are the chemical properties of Ac-Ala-OH
An In-depth Technical Guide on the Chemical Properties of N-Acetyl-L-alanine (Ac-Ala-OH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-L-alanine (Ac-Ala-OH) is the N-acetylated derivative of the nonessential amino acid L-alanine.[1] This modification, where an acetyl group replaces a hydrogen on the amino group, alters the molecule's physicochemical properties compared to its parent amino acid.[2] These changes influence its polarity, reactivity, and metabolic stability, making it a compound of interest in biochemical research, peptide synthesis, and as a potential biomarker.[2][3] N-acetylated amino acids are endogenous metabolites found in various organisms, playing roles in protein stability and synthesis.[4][5] This guide provides a comprehensive overview of the core chemical properties of N-Acetyl-L-alanine, supported by experimental data and protocols.
Physicochemical Properties
The fundamental physicochemical properties of N-Acetyl-L-alanine are crucial for its application in research and development. These properties have been compiled from various sources and are summarized below.
Table 1: General and Physicochemical Properties of N-Acetyl-L-alanine
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-acetamidopropanoic acid | [4] |
| Synonyms | Ac-Ala-OH, N-Acetylalanine | [6][7] |
| CAS Number | 97-69-8 | [1] |
| Molecular Formula | C₅H₉NO₃ | [1][4] |
| Molecular Weight | 131.13 g/mol | [1][8] |
| Appearance | White to off-white crystalline solid | [3][9] |
| Melting Point | 122 - 128 °C | [8][10] |
| 125 °C | [1] | |
| 125-126 °C | [3][9] | |
| Boiling Point | 100-102 °C (at 0.2 Torr) | [3][9] |
| Density | 1.170 ± 0.06 g/cm³ (Predicted) | [3][9] |
| pKa | 3.69 ± 0.10 (Predicted) | [3][9] |
| 3.89 (Predicted) | [5][6] | |
| Solubility | Soluble in Water | [7] |
| Slightly soluble in DMSO and Water | [3][9] | |
| Soluble in DMSO up to 26 mg/mL (198.27 mM) | [11] | |
| logP (n-octanol/water) | -0.53 to -0.9 (Predicted) | [4][5][6] |
| Optical Rotation | −64° (c=2 in Water) | [8] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of N-Acetyl-L-alanine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (600 MHz, H₂O, pH 7.03): Chemical shifts (δ) are observed at approximately 1.31-1.32 ppm (doublet, CH₃ of alanine), 2.00 ppm (singlet, CH₃ of acetyl group), and 4.09-4.14 ppm (quartet, α-proton).[4][12]
-
¹³C NMR (125 MHz, H₂O, pH 7.00): Resonances appear at approximately 20.06-20.10 ppm (alanine CH₃), 24.58-24.63 ppm (acetyl CH₃), 53.60-53.70 ppm (α-carbon), 175.99 ppm (acetyl C=O), and 182.93 ppm (carboxyl C=O).[4]
Infrared (IR) Spectroscopy
Experimental Protocols
Detailed methodologies are critical for the accurate determination of chemical properties. The following sections describe standard protocols relevant to N-Acetyl-L-alanine.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.[2]
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of N-Acetyl-L-alanine to a known volume of deionized water in a sealed flask.[2]
-
Equilibration: Agitate the flask in a constant temperature water bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[2]
-
Phase Separation: Cease agitation and allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to separate the saturated aqueous phase from the excess solid.
-
Quantification: Withdraw a precise aliquot of the clear, saturated solution. Determine the concentration of N-Acetyl-L-alanine using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Experimental workflow for determining aqueous solubility.
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) of the carboxylic acid group can be determined by potentiometric titration.[2]
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of N-Acetyl-L-alanine in a known volume of deionized water to create a solution of known concentration.[2]
-
Titration Setup: Place the solution in a temperature-controlled beaker equipped with a calibrated pH electrode and a magnetic stirrer.[2]
-
Titration: Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant. Add the titrant in small, accurate increments, recording the pH of the solution after each addition.[2]
-
Data Analysis: Plot the measured pH values against the volume of titrant added. The pKa is determined from the titration curve, typically corresponding to the pH at the half-equivalence point.
Synthesis Protocol (Amide Bond Formation)
The reactivity of N-Acetyl-L-alanine is exemplified by its use in peptide synthesis. A standard method for forming an amide bond involves carbodiimide-mediated coupling. The following protocol describes the synthesis of N-acetyl-L-alanine methylamide.[15]
Materials:
-
N-acetyl-L-alanine
-
Methylamine (B109427) hydrochloride
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
Methodology:
-
Activation: In a round-bottom flask under an inert atmosphere, dissolve N-acetyl-L-alanine (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Stir until all solids are dissolved.[15]
-
Amine Preparation: In a separate flask, dissolve methylamine hydrochloride (1.2 equivalents) in DCM and add DIPEA (2.5 equivalents).[15]
-
Coupling Reaction: Add the methylamine/DIPEA solution to the activated N-acetyl-L-alanine solution. Cool the mixture to 0 °C. Slowly add EDC (1.2 equivalents). Allow the reaction to warm to room temperature and stir for approximately 8 hours.[15]
-
Workup and Purification: Dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer, concentrate it, and purify the crude product by silica (B1680970) gel column chromatography to yield the pure amide.[15]
References
- 1. N-Acetyl-L-alanine | 97-69-8 | FA10869 | Biosynth [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. 97-69-8 | CAS DataBase [m.chemicalbook.com]
- 4. N-Acetyl-L-alanine | C5H9NO3 | CID 88064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for N-Acetyl-L-alanine (HMDB0000766) [hmdb.ca]
- 6. Showing Compound N-Acetyl-L-alanine (FDB022231) - FooDB [foodb.ca]
- 7. caymanchem.com [caymanchem.com]
- 8. Thermo Scientific Chemicals N-Acetyl-L-alanine, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.co.uk]
- 9. N-Acetyl-L-alanine [chembk.com]
- 10. fishersci.com [fishersci.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000766) [hmdb.ca]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
